1-(1-Bromoethyl)-4-chlorobenzene chemical structure
1-(1-Bromoethyl)-4-chlorobenzene chemical structure
An In-depth Technical Guide to 1-(1-Bromoethyl)-4-chlorobenzene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(1-bromoethyl)-4-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, detailed synthetic protocols, thorough characterization methodologies, reactivity profile, and its potential as a versatile building block for pharmaceutical agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.
1-(1-Bromoethyl)-4-chlorobenzene (CAS No: 14804-61-6) is a substituted aromatic compound featuring two distinct halogen atoms.[1] The key to its utility lies in the differential reactivity of its two carbon-halogen bonds. The bromine atom is situated at a benzylic position, rendering it highly susceptible to nucleophilic substitution and organometallic reagent formation. Conversely, the chlorine atom attached directly to the aromatic ring is relatively inert to such reactions under standard laboratory conditions, a common characteristic of aryl halides.[2][3] This dichotomy allows for selective, stepwise functionalization, making it a valuable precursor in multi-step synthetic routes toward complex molecular targets.
Below is a diagram illustrating the core chemical structure and key reactive sites of the molecule.
Caption: Structure of 1-(1-Bromoethyl)-4-chlorobenzene.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting. The key data for 1-(1-bromoethyl)-4-chlorobenzene are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(1-bromoethyl)-4-chlorobenzene | [1] |
| CAS Number | 14804-61-6 | [1] |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.50 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | |
| Density | ~1.5 g/cm³ | [4] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | [4] |
| Flash Point | 116.9 ± 10.5 °C | [4] |
| Storage Temperature | 2-8 °C |
Safety Profile: This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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GHS Hazard Statements:
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Signal Word: Warning
Synthesis Protocol: A Two-Step Approach
The synthesis of 1-(1-bromoethyl)-4-chlorobenzene is most reliably achieved via a two-step process starting from the commercially available 4'-chloroacetophenone. This method is preferable to direct benzylic bromination of 4-chloroethylbenzene with reagents like N-bromosuccinimide (NBS), as the latter can lead to over-bromination and other side products.[5][6] The chosen pathway involves the reduction of a ketone to a secondary alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with bromide.
Caption: Two-step synthesis workflow for 1-(1-Bromoethyl)-4-chlorobenzene.
Step 1: Synthesis of 1-(4-Chlorophenyl)ethanol
This step employs a standard, cost-effective reduction of an aromatic ketone using sodium borohydride.[7] The choice of methanol as a solvent is crucial as it also serves as the proton source to quench the intermediate alkoxide.
Materials:
-
4'-Chloroacetophenone
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Sodium borohydride (NaBH₄)
-
Methanol
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Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloroacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)ethanol, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-(1-Bromoethyl)-4-chlorobenzene
The conversion of the secondary benzylic alcohol to the corresponding bromide is efficiently achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2-type mechanism, and using a non-polar, aprotic solvent like diethyl ether at low temperatures minimizes side reactions such as elimination.
Materials:
-
1-(4-Chlorophenyl)ethanol (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude 1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe. PBr₃ is corrosive and reacts violently with water; handle with extreme care.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the excess acid until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the pure 1-(1-bromoethyl)-4-chlorobenzene.
Spectroscopic Characterization
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for a confident prediction of its key spectroscopic features. These predictions are based on established principles of NMR, IR, and MS, and data from structurally similar compounds.[8][9][10][11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm). The protons ortho to the chlorine atom will appear as a doublet, and the protons ortho to the bromoethyl group will appear as another doublet. Each will integrate to 2H and they will exhibit a typical ortho coupling constant (J ≈ 8.5 Hz).
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Benzylic Proton: A quartet is expected for the single proton on the carbon bearing the bromine (~5.1-5.3 ppm). This is due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
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Methyl Protons: A doublet is expected for the three methyl protons (~2.0-2.2 ppm), resulting from coupling to the single benzylic proton (n+1 rule, 1+1=2).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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Aromatic Carbons: Four signals are expected.
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C-Cl (ipso): ~134-136 ppm
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C-Br (ipso): ~140-142 ppm (Note: The carbon attached to the bromoethyl group)
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CH (aromatic): Two distinct signals between ~128-130 ppm.
-
-
Aliphatic Carbons:
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CH-Br (benzylic): ~45-50 ppm. The direct attachment to the electronegative bromine causes a significant downfield shift.
-
CH₃ (methyl): ~25-28 ppm.
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Predicted Infrared (IR) Spectrum
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C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹.
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C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (~2950-2980 cm⁻¹).
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C=C (Aromatic): Characteristic ring stretching absorptions in the ~1470-1600 cm⁻¹ region.
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C-Br Stretch: A strong absorption in the fingerprint region, typically ~550-650 cm⁻¹.
-
C-Cl Stretch: A strong absorption, often around ~1090 cm⁻¹ for p-substituted chloroarenes.
Predicted Mass Spectrum (Electron Ionization - EI)
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Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The expected peaks would be around m/z 218 (M⁺), 220 (M+2), and 222 (M+4).
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Major Fragment: The most significant fragmentation will be the loss of the bromine atom (loss of 79 or 81) to form a stable benzylic carbocation. This will result in a strong peak cluster around m/z 139/141.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(1-bromoethyl)-4-chlorobenzene stems from the high reactivity of the benzylic bromide, which readily participates in a variety of transformations while leaving the aryl chloride intact.
Nucleophilic Substitution Reactions
The benzylic carbon is highly electrophilic and is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups.
Caption: Nucleophilic substitution pathways.
This reactivity is central to its role as a building block. For instance, reaction with sodium azide (NaN₃) would yield the corresponding azide, which can be subsequently reduced to a primary amine—a key functional group in many pharmaceutical agents.
Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether solvent would preferentially form the Grignard reagent at the benzylic position.[12][13]
C₈H₈BrCl + Mg → C₈H₈(MgCl)Cl
This organometallic intermediate is a powerful carbon-based nucleophile, enabling the formation of new carbon-carbon bonds. For example, it can react with aldehydes or ketones to form more complex secondary or tertiary alcohols, respectively. This pathway is crucial for elongating carbon chains and building molecular complexity.
Application in a Hypothetical Drug Synthesis
To illustrate its potential, consider the synthesis of a hypothetical kinase inhibitor. Many such inhibitors feature a substituted aromatic core linked to a heterocyclic moiety. 1-(1-Bromoethyl)-4-chlorobenzene can serve as a key intermediate to introduce a specific pharmacophore.
Hypothetical Workflow:
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Alkylation: The nitrogen of a pyrazole ring (a common heterocycle in medicinal chemistry) acts as a nucleophile, displacing the bromide from 1-(1-bromoethyl)-4-chlorobenzene to form a new C-N bond.
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Cross-Coupling: The still-intact aryl chloride can then be subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction under more forcing conditions (requiring a palladium catalyst and specific ligands) to attach another aromatic or heteroaromatic ring system.
This stepwise approach, enabled by the differential reactivity of the C-Br and C-Cl bonds, allows for the controlled and convergent assembly of a complex drug-like molecule.
Conclusion
1-(1-Bromoethyl)-4-chlorobenzene is a strategically important chemical intermediate for researchers in organic and medicinal chemistry. Its value is derived from the predictable and differential reactivity of its benzylic bromide and aryl chloride moieties. A robust two-step synthesis from 4'-chloroacetophenone provides reliable access to this compound. Through a solid understanding of its reactivity in nucleophilic substitutions and organometallic chemistry, scientists can leverage this molecule as a versatile building block for the construction of complex molecular architectures, paving the way for the discovery and development of novel therapeutic agents.
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Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
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Chemistry Steps. Benzylic Bromination. [Link]
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Caption: Benzylic bromination of 4-chloroethylbenzene using NBS and a radical initiator.
